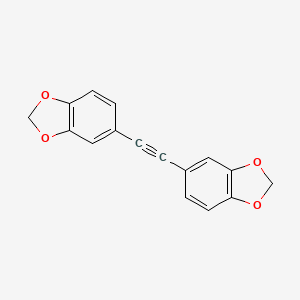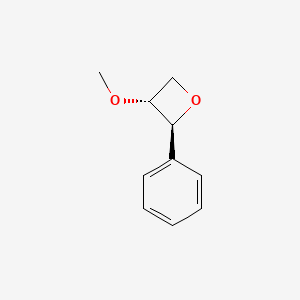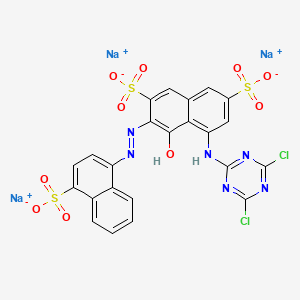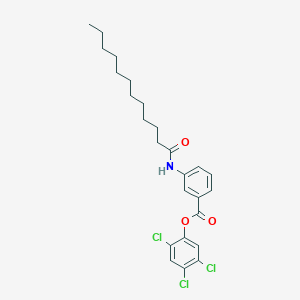![molecular formula C12H17NO4 B14447999 4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1) CAS No. 78245-91-7](/img/structure/B14447999.png)
4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzoic acid;2-prop-2-enoxyethanol is a compound that combines the properties of 4-aminobenzoic acid and 2-prop-2-enoxyethanolIt is a white solid that is slightly soluble in water and is commonly used in the synthesis of folate by bacteria, plants, and fungi . 2-prop-2-enoxyethanol is an ether compound that is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Aminobenzoic acid can be synthesized through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . The synthesis of 2-prop-2-enoxyethanol typically involves the reaction of propylene oxide with ethanol under basic conditions.
Industrial Production Methods
In industrial settings, 4-aminobenzoic acid is produced mainly through the reduction of 4-nitrobenzoic acid. This process involves the use of reducing agents such as iron and hydrochloric acid. The production of 2-prop-2-enoxyethanol involves the use of propylene oxide and ethanol in the presence of a catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include iron and hydrochloric acid.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: 4-nitrobenzoic acid.
Reduction: Aniline derivatives.
Substitution: Various substituted benzoic acids.
Applications De Recherche Scientifique
4-Aminobenzoic acid;2-prop-2-enoxyethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in the synthesis of folate by bacteria, plants, and fungi.
Medicine: Investigated for its potential use in the treatment of certain medical conditions.
Industry: Used in the production of dyes, sunscreens, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-aminobenzoic acid involves its role as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . The molecular targets and pathways involved include the tetrahydrofolate synthesis pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzoic acid: An oxidized form of 4-aminobenzoic acid.
Aniline: A reduced form of 4-aminobenzoic acid.
Benzoic acid: A simpler aromatic carboxylic acid.
Uniqueness
4-Aminobenzoic acid is unique due to its dual functional groups (amino and carboxyl) attached to the benzene ring in the para position. This unique structure allows it to participate in a variety of chemical reactions and makes it an important intermediate in the synthesis of folate .
Propriétés
Numéro CAS |
78245-91-7 |
|---|---|
Formule moléculaire |
C12H17NO4 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
4-aminobenzoic acid;2-prop-2-enoxyethanol |
InChI |
InChI=1S/C7H7NO2.C5H10O2/c8-6-3-1-5(2-4-6)7(9)10;1-2-4-7-5-3-6/h1-4H,8H2,(H,9,10);2,6H,1,3-5H2 |
Clé InChI |
ZAVRECRFIBABFI-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCO.C1=CC(=CC=C1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)


![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)


![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide](/img/structure/B14447963.png)
